Withasomnine

Description

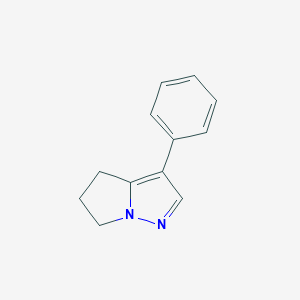

Structure

3D Structure

Properties

CAS No. |

10183-74-1 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |

InChI |

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-14-8-4-7-12(11)14/h1-3,5-6,9H,4,7-8H2 |

InChI Key |

FOJCJLSJZFQCID-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=NN2C1)C3=CC=CC=C3 |

Canonical SMILES |

C1CC2=C(C=NN2C1)C3=CC=CC=C3 |

Synonyms |

withasomnine |

Origin of Product |

United States |

Foundational & Exploratory

Withasomnine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withasomnine, a pyrazole alkaloid, is a constituent of the medicinal plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha. While the pharmacological properties of W. somnifera are often attributed to its more abundant withanolides, this compound presents an area of growing interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, botanical and geographical distribution, and analytical methodologies for this compound. It aims to serve as a resource for researchers and professionals in drug development by consolidating available data on its occurrence, extraction, and quantification, and by proposing a putative signaling pathway based on in silico studies.

Natural Sources and Distribution

This compound is primarily isolated from Withania somnifera, a plant belonging to the Solanaceae family.[1] This evergreen shrub is native to the arid regions of India, North Africa, and the Middle East, and is also cultivated in other parts of the world.[2] While W. somnifera is the principal source, other species within the Withania genus may also contain this alkaloid, although detailed comparative studies are limited.

Botanical Distribution

This compound has been identified in various parts of the Withania somnifera plant, including the roots and leaves.[1][3] The concentration of total alkaloids, of which this compound is a component, can vary significantly between different plant organs. Generally, the roots are considered a primary source of alkaloids in Ashwagandha.[4]

Geographical and Varietal Distribution

The phytochemical profile of W. somnifera, including its alkaloid content, is influenced by geographical location and plant variety (chemotype).[4] This variability underscores the importance of standardized sourcing and analysis for research and drug development. While extensive comparative data for this compound is not available, studies on the total alkaloid content suggest significant variations.

Table 1: Quantitative and Qualitative Distribution of Alkaloids (including this compound) in Withania somnifera

| Plant Part | Variety/Geographical Origin | Total Alkaloid Content (% dry weight) | This compound Presence | Reference(s) |

| Roots | Indian | 0.13 - 0.31 (up to 4.3 in some reports) | Reported | [1][4] |

| Leaves | Indian | ~0.09 (unidentified alkaloids) | Reported | [3][4] |

| Stems | Not Specified | Present | Present | [3] |

| Seeds | Not Specified | Alkaloids Detected | Not Specified | [3] |

Note: The table reflects the general presence and content of alkaloids, as specific quantitative data for this compound across different varieties and locations is limited in the current literature.

Experimental Protocols

The isolation and quantification of this compound typically follow standard procedures for alkaloid extraction and analysis from plant materials.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is presented below. This protocol is a composite of methods described for alkaloids from W. somnifera.

dot

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a polar solvent such as methanol or ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: To separate alkaloids from other constituents, an acid-base extraction is performed. The crude extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., NaOH) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform).

-

Chromatographic Purification: The resulting alkaloid fraction is further purified using column chromatography on a silica gel stationary phase. The column is eluted with a solvent system of increasing polarity, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Isolation: Fractions rich in this compound are pooled and concentrated to yield the isolated compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

dot

Typical HPLC Parameters (Generalised):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Putative Signaling Pathway

Direct experimental evidence elucidating the specific signaling pathways modulated by isolated this compound is currently lacking in the scientific literature. Most studies focus on the effects of crude extracts of W. somnifera or its major constituents, the withanolides. However, in silico molecular docking studies have suggested a potential interaction of this compound with the Gamma-aminobutyric acid type A (GABA-A) receptor.

The following diagram illustrates a putative signaling pathway based on these computational predictions. It is crucial to note that this pathway is theoretical and awaits experimental validation.

dot

This proposed mechanism suggests that this compound may act as a modulator of the GABA-A receptor, an ionotropic receptor that is a ligand-gated ion channel. Binding of an agonist to this receptor leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibitory neurotransmission. This is a common mechanism for anxiolytic and sedative compounds.

Conclusion and Future Directions

This compound remains a relatively understudied alkaloid within the rich phytochemical landscape of Withania somnifera. While its natural sources and general distribution are known, there is a clear need for more detailed quantitative studies to understand its variability across different plant parts, geographical locations, and chemotypes. The development and validation of a standardized analytical method for this compound quantification would be a significant step forward for quality control and research purposes.

The most critical knowledge gap lies in the experimental validation of this compound's biological targets and its effects on cellular signaling pathways. The putative interaction with the GABA-A receptor, suggested by in silico studies, provides a promising avenue for future research into its potential neuropharmacological effects. Further in vitro and in vivo studies using isolated this compound are essential to confirm these predictions and to uncover the full therapeutic potential of this compound. Such research will be invaluable for drug development professionals seeking to harness the diverse bioactivities of Withania somnifera.

References

An In-Depth Technical Guide to the Withasomnine Biosynthetic Pathway in Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its diverse pharmacological properties. These properties are attributed to a complex array of secondary metabolites, primarily the steroidal lactones known as withanolides and a variety of alkaloids. Among these alkaloids is withasomnine, a unique pyrazole-containing compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It delineates the crucial distinction between the well-documented withanolide pathway and the putative pathway leading to this compound, which is believed to diverge from the tropane alkaloid biosynthetic route. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to serve as a critical resource for researchers engaged in the study and manipulation of the biosynthesis of these important medicinal compounds.

Introduction: The Dichotomy of Secondary Metabolism in Withania somnifera

Withania somnifera produces two major classes of pharmacologically active secondary metabolites: withanolides and alkaloids. It is a common misconception that all bioactive compounds from this plant, including this compound, arise from the extensively studied withanolide pathway.

-

Withanolides : These are C28 steroidal lactones built on an ergostane skeleton. Their biosynthesis originates from the isoprenoid pathway, proceeding through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce sterol precursors like cycloartenol and 24-methylenecholesterol[1][2]. Subsequent modifications, including oxidations, hydroxylations, and glycosylations, are catalyzed by enzymes such as cytochrome P450s (CYPs) and glycosyltransferases to generate the vast diversity of withanolides[3].

-

Alkaloids : In contrast, alkaloids are nitrogen-containing compounds biosynthesized from amino acids. In Withania somnifera, these include tropane alkaloids and the pyrazole alkaloid, this compound[1]. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31% of dry weight[4]. The biosynthetic origin of these alkaloids is distinct from that of the withanolides.

This guide will focus on the biosynthesis of this compound, presenting a putative pathway based on established tropane alkaloid biosynthesis in related Solanaceae species, and will also provide a comparative overview of the parallel withanolide pathway to highlight the metabolic bifurcation in this important medicinal plant.

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound, particularly the formation of its characteristic pyrazole ring, has not been fully elucidated in Withania somnifera. However, evidence suggests that its biosynthesis originates from the tropane alkaloid pathway, which is well-characterized in other members of the Solanaceae family[5][6]. This pathway begins with the amino acid L-ornithine.

Upstream Pathway: Tropane Alkaloid Biosynthesis

The initial steps leading to the core tropane structure are believed to be conserved in Withania somnifera.

-

Decarboxylation of L-Ornithine : The pathway is initiated by the conversion of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) [7].

-

Methylation of Putrescine : Putrescine is then methylated to form N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT) . This is a key regulatory step in the pathway[8][9].

-

Oxidative Deamination and Cyclization : N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to form a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.

-

Formation of Tropinone : The N-methyl-Δ¹-pyrrolinium cation condenses with two acetyl-CoA units to eventually form tropinone. The precise enzymatic steps for this condensation are still under investigation.

-

Reduction of Tropinone : Tropinone is a branch-point intermediate. It can be reduced by two distinct tropinone reductases:

-

Tropinone Reductase I (TR-I) produces tropine.

-

Tropinone Reductase II (TR-II) produces pseudotropine.

-

Withania somnifera has been shown to possess a functional tropinone reductase (WsTR-I) that converts tropinone to tropine[1][6][10].

Putative Steps to this compound

The conversion of a tropane alkaloid precursor to the pyrazole structure of this compound is the most speculative part of the pathway. The exact intermediates and enzymes are currently unknown. It is hypothesized that a tropane-related intermediate undergoes ring rearrangement and incorporation of an additional nitrogen atom to form the pyrazole ring.

References

- 1. Tropine forming tropinone reductase gene from Withania somnifera (Ashwagandha): biochemical characteristics of the recombinant enzyme and novel physiological overtones of tissue-wide gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneticsmr.com [geneticsmr.com]

- 10. researchgate.net [researchgate.net]

Withasomnine: A Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of interest within the extensive phytochemical landscape of this traditional medicinal plant. While research on this compound is in its nascent stages compared to the more extensively studied withanolides, preliminary investigations suggest its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacological effects, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action to support further research and drug development efforts.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, with a rich history of use for a wide range of ailments. Its therapeutic properties are attributed to a diverse array of bioactive compounds, including steroidal lactones (withanolides) and alkaloids. Among the alkaloids, this compound (C₁₂H₁₂N₂) has been identified as a constituent of the roots and leaves. While the pharmacological activities of W. somnifera extracts are well-documented, the specific contribution of this compound to these effects is an active area of investigation. Recent studies have pointed towards its potential as an anti-inflammatory agent, primarily through the inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.

Biological Activity and Pharmacological Effects

The primary reported biological activity of this compound is its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] This suggests a promising role for this compound in the development of anti-inflammatory therapeutics with a potentially favorable safety profile compared to non-selective COX inhibitors.

Anti-inflammatory Activity: COX-2 Inhibition

Preliminary biological screenings of synthetic this compound and its derivatives have shown high hit rates against the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 enzyme.

While the potential for COX-2 inhibition by this compound is noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), have not been reported in the reviewed literature. For context, other constituents of Withania somnifera, specifically certain withanolides, have demonstrated selective COX-2 enzyme inhibition ranging from 9% to 40% at a concentration of 100 µg/ml.

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the reported findings.

| Biological Target | Test System | Parameter | Value | Reference |

| Cyclooxygenase-2 (COX-2) | Initial Biological Screening | Hit Rate | High | [1] |

| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | IC₅₀ | Not Reported | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively described in the current literature. However, a standard in vitro assay for determining COX-2 inhibitory activity can be outlined based on commercially available kits and established methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)

This protocol is based on a colorimetric COX (ovine) inhibitor screening assay.

Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (ovine recombinant) enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and substrate to the desired concentrations in the assay buffer.

-

Plate Setup:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the this compound solution at various concentrations.

-

-

Incubation: Add 10 µl of the solvent to the 100% Initial Activity and Background wells. Incubate the plate for a few minutes at 25°C.

-

Initiation of Reaction: Add 20 µl of the Colorimetric Substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid to initiate the reaction.

-

Measurement: Shake the plate for a few seconds and incubate for a precise time (e.g., two minutes) at 25°C. Read the absorbance at 590 nm.

-

Calculations: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory effect and a general workflow for its biological evaluation.

Other Potential Biological Activities

While the primary focus of recent research has been on COX-2 inhibition, the broader pharmacological context of Withania somnifera suggests that this compound may possess other biological activities. The alkaloid fraction of W. somnifera, which includes this compound, has been associated with various effects, although the specific contribution of this compound is not well-defined. These may include effects on the central nervous system, but further research with the isolated compound is required to substantiate these possibilities.

Conclusion and Future Directions

This compound is an under-investigated alkaloid from Withania somnifera with demonstrated potential as a selective COX-2 inhibitor. This preliminary finding positions this compound as a promising candidate for the development of novel anti-inflammatory agents. However, the current body of research is limited, and significant further investigation is required to fully elucidate its pharmacological profile.

Future research should prioritize:

-

Quantitative Bioactivity Studies: Determination of the IC₅₀ values of purified this compound against COX-1 and COX-2 is crucial to confirm its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the COX-2 active site through techniques such as X-ray crystallography and molecular docking.

-

In Vivo Efficacy and Safety: Evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation and conducting comprehensive toxicological studies.

-

Exploration of Other Pharmacological Effects: Screening this compound against a broader panel of biological targets to identify other potential therapeutic applications.

A thorough understanding of the biological activities and pharmacological effects of this compound will be instrumental in unlocking its full therapeutic potential and contributing to the development of new, natural product-derived medicines.

References

Unraveling the Molecular Mechanisms of Withasomnine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the current understanding of the molecular mechanism of action of Withasomnine, a pyrazole alkaloid isolated from Withania somnifera. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its known and putative molecular targets and the signaling pathways it modulates. While experimental evidence points towards a primary role as a cyclooxygenase inhibitor, this document also explores other potential mechanisms suggested by computational studies.

Core Molecular Interactions and Quantitative Data

The primary experimentally validated mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. A study by Usami et al. in 2012 reported the synthesis of this compound and its analogues and evaluated their inhibitory activities against both COX-1 and COX-2.[1] While the study confirmed this inhibitory activity, the specific quantitative data such as IC50 values were not available in the public domain abstracts.

In addition to direct enzyme inhibition, in silico studies have suggested other potential molecular targets for this compound. These computational models predict binding affinities to various proteins, but these interactions await experimental validation.

Table 1: Summary of Quantitative Data on this compound's Molecular Interactions

| Target Protein | Assay Type | Reported Value | Compound | Source |

| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Activity Evaluated | This compound | Usami et al., 2012[1] |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Activity Evaluated | This compound | Usami et al., 2012[1] |

*Note: While the study by Usami et al. (2012) evaluated the inhibitory activity, the specific IC50 values are not available in the reviewed literature abstracts.

Signaling Pathways and Proposed Mechanisms of Action

Cyclooxygenase (COX) Inhibition

The most substantiated mechanism of action for this compound is its role as an inhibitor of COX-1 and COX-2. These enzymes are central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting these enzymes, this compound can be presumed to reduce the production of these pro-inflammatory molecules, thereby exerting anti-inflammatory effects.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitors (e.g., ibuprofen for COX-1, celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare stock solutions of the test compound and control inhibitors.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compound or control inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption with an oxygen electrode.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The primary, experimentally supported molecular mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, positioning it as a potential anti-inflammatory agent. However, the publicly available data lacks specific quantitative details on its potency (IC50 values). Further in-depth studies are required to quantify its inhibitory effects on COX-1 and COX-2 and to experimentally validate the computationally predicted interactions with other molecular targets. This would provide a more complete picture of its pharmacological profile and therapeutic potential.

References

Withasomnine: A Technical Guide to In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, a plant commonly known as Ashwagandha and widely used in traditional Ayurvedic medicine.[1][2] While much of the research on Withania somnifera's pharmacological effects has focused on its withanolide constituents, this compound has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. It is important to note that while research on Withania somnifera extracts is extensive, specific data on isolated this compound remains limited. This guide synthesizes the current knowledge and provides a framework for future research.

In Vitro Studies

In vitro studies are crucial for elucidating the direct cellular and molecular effects of a compound. While specific quantitative data for this compound is not extensively reported in publicly available literature, preliminary research and studies on related compounds suggest several areas of biological activity.

Anticancer Activity

Extracts of Withania somnifera, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] For instance, a 50% ethanol extract of Withania somnifera leaves showed significant cytotoxicity against human cancer cell lines, including prostate (PC-3, DU-145), colon (HCT-15), lung (A-549), and neuroblastoma (IMR-32).[4] The root polar ethyl acetate and butanol fractions of W. somnifera exhibited strong cytotoxicity against the oral squamous cell carcinoma cell line Ca9-22.[3] While these studies do not isolate the effects of this compound, they provide a basis for investigating its specific contribution to the plant's overall anticancer properties.

In silico studies have predicted potential anticancer activity for this compound by examining its interaction with proteins like NAD(P)H-quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancers.[6]

Table 1: Summary of In Vitro Anticancer Activity of Withania somnifera Extracts (Containing this compound)

| Cell Line | Extract/Fraction | Endpoint | Result | Reference |

| PC-3 (prostate) | 50% Ethanol Leaf Extract | Growth Inhibition | >80% | [4] |

| HCT-15 (colon) | 50% Ethanol Leaf Extract | Growth Inhibition | 39-98% | [4] |

| Ca9-22 (oral) | Root Ethyl Acetate Fraction | CC50 | 51.8 µg/mL | [3] |

| Ca9-22 (oral) | Root Butanol Fraction | CC50 | 40.1 µg/mL | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of Withania somnifera are well-documented and are often attributed to the inhibition of key inflammatory mediators and signaling pathways.[7][8] Withanolides from the plant have been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a critical regulator of inflammation.[9] Furthermore, studies on this compound-based scaffolds have demonstrated high hit rates in initial biological screening against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11]

In Vivo Studies

In vivo studies provide insights into the physiological effects of a compound in a whole organism. As with in vitro data, specific in vivo studies on isolated this compound are not widely available. However, studies using Withania somnifera extracts offer valuable information on its potential systemic effects.

Neuroprotective Effects

Withania somnifera has been traditionally used as a nerve tonic.[12] Animal studies have shown that extracts of the plant can reverse behavioral deficits in models of oxidative stress and may offer neuroprotection in conditions like Parkinson's and Alzheimer's disease.[13][14] The proposed mechanisms include the downregulation of neuronal nitric oxide synthase (nNOS) and modulation of neurotransmitter systems.[12][15]

Anti-inflammatory and Analgesic Activity

In animal models, ethanolic extracts of Withania somnifera have exhibited significant dose-dependent acute and chronic anti-inflammatory activity, comparable to hydrocortisone.[16] The extract was effective in reducing paw edema in both carrageenan-induced and Freund's adjuvant-induced arthritis models.[16][17]

Table 2: Summary of In Vivo Anti-inflammatory Activity of Withania somnifera Extract

| Animal Model | Extract | Dose | Endpoint | Result | Reference |

| Albino Rats (Carrageenan-induced paw edema) | Ethanolic Extract | 12 mg/kg | Paw Edema Inhibition (at 3 hrs) | 36.36% | [16] |

| Albino Rats (Carrageenan-induced paw edema) | Ethanolic Extract | 25 mg/kg | Paw Edema Inhibition (at 3 hrs) | 61.36% | [16] |

| Albino Rats (Freund's adjuvant arthritis) | Ethanolic Extract | 25 mg/kg | Paw Edema Inhibition (on day 3) | 21.83% | [16] |

Mechanisms of Action & Signaling Pathways

The biological activities of Withania somnifera and its constituents, likely including this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Nuclear factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammatory and immune responses.[9][18] Withanolides from Withania somnifera have been shown to suppress NF-κB activation induced by various inflammatory stimuli.[9] This suppression occurs through the inhibition of IκBα kinase (IKK) activation, leading to the prevention of IκBα degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[9][19]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Some studies on Withania somnifera extracts suggest modulation of this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.[20]

Protocol:

-

Cell Culture: Plate cancer cells (e.g., PC-3, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22]

Protocol:

-

Reagents: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Incubation: Add the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: Measure the product of the reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA) or a fluorometric probe.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Logical flow of a COX-2 inhibition assay.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[16]

Protocol:

-

Animal Grouping: Divide rats or mice into several groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound.

-

Compound Administration: Administer this compound or the control substances orally or via intraperitoneal injection.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound, a pyrazole alkaloid from Withania somnifera, presents an interesting subject for further pharmacological investigation. While current research is more focused on the holistic effects of Ashwagandha extracts or its withanolide components, the available data suggests that this compound may contribute to the plant's anticancer and anti-inflammatory properties. Future research should focus on isolating this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Determining its specific IC50 and EC50 values against various cancer cell lines and inflammatory targets will be crucial. Furthermore, elucidating its precise mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK, will provide a more complete understanding of its therapeutic potential. Such focused research will be instrumental in validating the traditional uses of Withania somnifera and potentially developing this compound as a novel therapeutic agent.

References

- 1. This compound. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]

- 2. etown.edu [etown.edu]

- 3. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity of the Root, Stem and Leaves of Withania Somnifera against Various Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activities of Withania somnifera: Current research, formulations, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases [frontiersin.org]

- 8. ijcrr.com [ijcrr.com]

- 9. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Neuroprotective effects of Withania somnifera dunal.: A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. plantsjournal.com [plantsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. bpsbioscience.com [bpsbioscience.com]

Withasomnine: A Technical Guide to Potential Therapeutic Applications

Abstract: Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of significant interest in phytochemistry and drug discovery.[1][2] While much of the research on Withania somnifera has historically focused on its steroidal lactones, the withanolides, recent computational and preclinical studies have begun to elucidate the distinct therapeutic potential of its alkaloid constituents. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, focusing on its potential applications in neuroprotection, anti-inflammatory, and antimicrobial therapies. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development by professionals in the field.

Introduction to this compound

This compound is a unique pyrazole-containing alkaloid that contributes to the diverse phytochemical profile of Withania somnifera, a plant central to Ayurvedic medicine.[1][3] Unlike the more extensively studied withanolides, this compound's therapeutic activities are just beginning to be explored, primarily through computational modeling and in vitro screening. These initial studies suggest that this compound may possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects, making it a promising candidate for fragment-based drug discovery.[4][5][6]

Potential Therapeutic Applications & Mechanisms of Action

Emerging evidence, largely from in silico studies, points to several potential therapeutic avenues for this compound. The broader extracts of Withania somnifera, which contain this compound, have well-documented effects on various biological pathways, providing a contextual basis for the plausible mechanisms of the isolated alkaloid.[7][8]

Computational studies have identified this compound as a promising modulator of key neurological targets.

-

Insomnia and Anxiety: Molecular docking studies suggest that this compound exhibits agonist activity at the GABA-A receptor, a primary target for anxiolytic and sedative-hypnotic drugs.[5][9] This indicates a potential application in the treatment of sleep disorders and anxiety.

-

Alzheimer's Disease: this compound has been identified as a significant binder to human acetylcholinesterase (AChE) in molecular docking simulations.[10] The inhibition of AChE is a clinically validated strategy for temporarily mitigating the symptoms of Alzheimer's disease.[11][12]

The neuroprotective effects of the whole Withania somnifera extract are also attributed to the downregulation of stress-induced nitric oxide production.[13][14] This is achieved by suppressing corticosterone release and activating choline acetyltransferase, which ultimately inhibits the enzyme NADPH diaphorase (neuronal nitric oxide synthase).[14]

While direct in vitro or in vivo anti-inflammatory data for pure this compound is limited, a fragment-based drug discovery approach using this compound-based scaffolds demonstrated a high hit rate against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

The anti-inflammatory properties of the complete Withania somnifera extract are well-established. The extract modulates multiple inflammatory signaling pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, thereby downregulating the NF-κB and JAK/STAT pathways.[7][15][16] Concurrently, it can induce the anti-inflammatory cytokine TGF-β1, which signals through the SMAD pathway to attenuate inflammation.[7]

A molecular docking study identified this compound as a potential antibacterial agent. The study showed that this compound efficiently binds to topoisomerase IV type B, a crucial enzyme for bacterial DNA replication, suggesting a mechanism for its antimicrobial activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from computational and in vitro studies. It is critical to note the distinction between data for isolated this compound and for the broader W. somnifera extracts.

Table 1: In Silico Bioactivity of this compound (Molecular Docking Studies)

| Therapeutic Target | Application | Binding Energy (kJ/mol) | Docking Energy (kJ/mol) | Inhibition Constant (Kᵢ) | Reference(s) |

| Topoisomerase IV Type B | Antibacterial | -10.07 | -6.22 | 4.14 x 10⁻⁸ | [4] |

| GABA-A Receptor | Insomnia/Anxiety | Not Reported | Not Reported | Not Reported | [5][9] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not Reported | Not Reported | Not Reported | [10] |

Table 2: In Vitro Cytotoxicity of Withania somnifera Leaf Extract *

| Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |

| MCF-7 | Breast | 10 ± 1 | [17] |

| A-459 | Lung | 11 ± 1 | [17] |

| PA-1 | Ovary | 13 ± 1 | [17] |

| *Data is for a hydroalcoholic extract of W. somnifera leaves, not isolated this compound. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

This protocol describes a general workflow for the isolation of alkaloids like this compound from Withania somnifera plant material.[18]

-

Extraction:

-

Coarsely powdered plant material (e.g., industrial marc) is subjected to successive Soxhlet extraction with solvents of increasing polarity, typically n-hexane, ethyl acetate, and ethanol.

-

Each extraction is performed for approximately 10 hours.

-

The resulting extracts are concentrated using a rotary evaporator.

-

-

Preliminary Screening:

-

Preliminary phytochemical screening is performed on the extracts to confirm the presence of alkaloids.

-

-

Chromatographic Separation (Alkaloid Fraction):

-

The ethanol extract, typically rich in alkaloids, is selected for further separation.

-

The extract is subjected to column chromatography using silica gel as the stationary phase.

-

A solvent system such as chloroform:ethanol (9:1) is used for elution.

-

-

Fraction Collection and Pooling:

-

Fractions (e.g., 5 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions with similar TLC profiles are pooled.

-

-

Purification:

-

The target alkaloid-containing fraction is further purified using preparative TLC.

-

-

Characterization:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Visible, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

This protocol outlines the general steps for in silico molecular docking studies as described for various targets.[4][5][10]

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein (e.g., human AChE, GABA-A receptor) is retrieved from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and optimized for its geometry and energy.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of this compound within the defined grid box.

-

The algorithm calculates the binding affinity (docking score) for each conformation.

-

-

Analysis:

-

The results are analyzed to identify the best binding pose based on the lowest binding energy.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are visualized and examined.

-

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[17]

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, A549, PA-1) are cultured in appropriate media and conditions.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5-10 x 10³ cells per well and allowed to attach overnight.

-

-

Treatment:

-

The test compound (e.g., W. somnifera extract) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations (e.g., 0.01 to 100 µg/mL).

-

Cells are incubated with the compound for a specified period (e.g., 96 hours).

-

-

MTT Addition:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

-

Absorbance Measurement:

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a therapeutic agent. While current evidence is heavily reliant on computational methods, these studies provide a strong rationale for its potential efficacy in neurological disorders, inflammatory conditions, and bacterial infections. The primary challenge and immediate next step is the transition from in silico predictions to robust in vitro and in vivo validation.

For drug development professionals, future research should prioritize:

-

Standardized Isolation and Synthesis: Developing scalable and reproducible methods for isolating or synthesizing pure this compound is crucial for accurate pharmacological testing.[6]

-

In Vitro Validation: Conducting comprehensive in vitro assays to confirm the predicted activities, such as AChE inhibition assays, competitive binding assays for the GABA-A receptor, and minimum inhibitory concentration (MIC) testing against various bacterial strains.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on signaling pathways like NF-κB and COX-2.

-

Preclinical In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of disease.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this promising natural product.

References

- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Study of Bioactive Compounds of Withania somnifera Extract Against Topoisomerase IV Type B | Semantic Scholar [semanticscholar.org]

- 5. Chronobiology in Medicine [chronobiologyinmedicine.org]

- 6. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational evidence to inhibition of human acetyl cholinesterase by withanolide a for Alzheimer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effects of Withania somnifera dunal.: A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The aqueous root extract of Withania somnifera ameliorates LPS-induced inflammatory changes in the in vitro cell-based and mice models of inflammation [frontiersin.org]

- 16. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells | springermedicine.com [springermedicine.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. op.niscpr.res.in [op.niscpr.res.in]

A Comprehensive Review of Withasomnine Research: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid isolated from the medicinal plant Withania somnifera (L.) Dunal, has garnered increasing interest within the scientific community.[1][2] Known for its unique heterocyclic structure, this compound is a subject of ongoing research exploring its synthesis, biological activities, and potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Chemical Structure and Synthesis

This compound is chemically known as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. Its structure is characterized by a fused ring system composed of a pyrazole and a pyrrolidine ring, with a phenyl group attached to the pyrazole ring.

Several synthetic routes for this compound and its derivatives have been developed. One notable method involves a cascade reaction featuring a double C(sp³)–H functionalization and dehydrogenative aromatization sequence, allowing for a facile, two-step synthesis of the natural product.[1][3] Another approach utilizes the intramolecular [3+2] cyclization of nitrile-imine intermediates derived from 2-alkynyl-5-(phenyl or alkyl)tetrazoles. Total synthesis has also been achieved from readily available aldehydes and 4-nitro-1-butanol in three steps.[4]

Experimental Protocols

Synthesis of this compound via Intramolecular Dehydrogenative Cyclization

This protocol is based on the two-step synthesis method which offers a high overall yield.[2]

Step 1: Synthesis of Hydrazone Intermediate

-

To a solution of N-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (Et3N) (2.0 eq).

-

Add phenylacetaldehyde (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

After completion of the reaction (monitored by TLC), perform an aqueous work-up.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure hydrazone intermediate.

Step 2: Intramolecular Dehydrogenative Cyclization

-

In a microwave vial, combine the hydrazone intermediate (1.0 eq), copper(II) acetate (Cu(OAc)2) (2.5 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and 1,10-phenanthroline (0.3 eq).

-

Add toluene as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 2 hours.

-

After cooling, quench the reaction with ammonium hydroxide and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. However, a significant portion of the available data pertains to crude extracts of Withania somnifera or its other major constituents like withanolides. This review focuses on the quantitative data available specifically for isolated this compound.

Anti-inflammatory Activity

This compound has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | COX-2 | In vitro enzyme inhibition assay | 74.7 µM | [5] |

Table 1: COX-2 Inhibitory Activity of this compound

Anticancer Activity

While various extracts of Withania somnifera have demonstrated cytotoxic effects against different cancer cell lines, specific IC50 values for isolated this compound are not yet widely reported in the reviewed literature. Studies on fractions of W. somnifera have shown cytotoxicity, but have not isolated this compound as the sole active component.[6] Further research is required to quantify the direct cytotoxic potential of this compound against various cancer cell lines.

Neuroprotective Activity

In vitro studies on extracts of Withania somnifera have shown neuroprotective effects against Aβ peptide- and acrolein-induced toxicity in neuronal cell lines.[7][8] Computational studies suggest that this compound may act as a modulator of the GABA-A receptor, indicating its potential for treating conditions like insomnia. However, quantitative experimental data on the neuroprotective activity of isolated this compound is currently limited.

Experimental Protocols for Biological Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized method for determining the COX-1 and COX-2 inhibitory activity of compounds like this compound.[9][10]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactor solution (e.g., glutathione, hematin)

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

Arachidonic acid (substrate)

-

Quenching solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) EIA Kit

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the incubation buffer, cofactor solution, and the test compound or vehicle (DMSO).

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Measure the amount of PGE2 produced using a commercial EIA kit.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathways and Molecular Targets

The precise signaling pathways modulated by this compound are still under investigation. Much of the current understanding is derived from studies on the whole Withania somnifera extract or its more abundant constituents, such as withaferin A and other withanolides. These studies suggest the involvement of key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

Withanolides from Withania somnifera have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor involved in inflammation, immunity, and cell survival.[14] The inhibition of NF-κB activation by withanolides is proposed to occur through the inhibition of IκBα kinase, which prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[14] Computational studies also suggest that withaferin A can modulate the NF-κB signaling pathway by inhibiting the formation of the active IKK complex.[15] Given the structural similarities and common origin, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Extracts from Withania somnifera have been shown to modulate the MAPK pathway.[16] For instance, the extract can suppress the phosphorylation of MEK and Raf-1, upstream kinases in the ERK signaling cascade.[16] Natural products are known to target various components of the MAPK pathway in cancer.[17][18][19] While direct experimental evidence for this compound is pending, its potential interaction with this pathway is an area of active investigation.

Visualizations

Conclusion and Future Directions

This compound stands as a promising natural product with demonstrated anti-inflammatory activity and potential for other therapeutic applications. The development of efficient synthetic routes has made this compound more accessible for further research. While its COX-2 inhibitory activity has been quantified, there is a clear need for more extensive studies to determine its efficacy and IC50 values in anticancer and neuroprotective assays. Future research should focus on the in vitro and in vivo evaluation of pure this compound to delineate its specific biological effects and to move beyond the correlational data from crude plant extracts. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its mechanism of action and for the rational design of more potent analogs for drug development. The information compiled in this guide serves as a foundational resource to stimulate and direct future investigations into this intriguing pyrazole alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. In vitro protective effects of Withania somnifera (L.) dunal root extract against hydrogen peroxide and β-amyloid(1-42)-induced cytotoxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchhub.com [researchhub.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Withasomnine: A Technical Guide on its Role in Traditional Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid and a notable constituent of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] For centuries, various parts of the Withania somnifera plant, including the roots, leaves, and flowers, have been cornerstones of traditional Indian medicine systems like Ayurveda and Unani.[1][2] These traditions have utilized the plant to address a wide array of ailments, including pain, liver disorders, fever, respiratory infections, and stress-related conditions.[1] While much of the modern research on Withania somnifera has focused on a class of steroidal lactones called withanolides, this compound itself is an area of growing interest for its potential pharmacological activities.

This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, traditional context, and the current state of scientific research into its biological effects. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically identified as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3] |

| IUPAC Name | 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | [3] |

| CAS Number | 10183-74-1 | [3] |

| Class | Pyrazole Alkaloid | [1] |

Role in Traditional Medicine

In traditional medicine, this compound is not used in isolation but as part of the complex phytochemical milieu of Withania somnifera. The plant is revered as a "Rasayana" in Ayurveda, a class of herbs known for their rejuvenating and longevity-promoting properties. Traditional uses of Withania somnifera that may be influenced by its alkaloid content, including this compound, are extensive. The roots, in particular, are used as a tonic for a variety of conditions, including rheumatic pain, nervous disorders, and as a general adaptogen to combat stress.[2][4] The leaves have been traditionally applied for their anti-inflammatory effects on swellings and carbuncles.[4]

Pharmacological Activities and Quantitative Data

While research specifically isolating this compound's effects is still emerging, studies on its synthetic analogues and the broader plant extract provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

A significant finding in the study of this compound is its inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on synthetic this compound and its analogues has provided specific quantitative data on this activity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| This compound | >100 | >100 |

| Analogue 1 (4-methoxyphenyl) | 8.8 | 0.082 |

| Analogue 2 (4-fluorophenyl) | 1.8 | 0.024 |

| Celecoxib (Control) | 5.2 | 0.049 |

Data sourced from a study on the divergent synthesis and evaluation of inhibitory activities of natural withasomnines and analogues.

It is important to note that while natural this compound itself showed weak inhibition in this assay, some of its synthetic analogues demonstrated potent and selective inhibition of COX-2, suggesting that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Potential Anticancer Activity

Studies on Withania somnifera extracts have demonstrated cytotoxic effects against various cancer cell lines. While these studies do not isolate the effects of this compound, they provide a basis for future investigation into its specific contribution.

| Extract/Cell Line | IC₅₀ Value | Reference |

| Methanolic Extract on MDA-MB-231 (Breast Cancer) | 30 µg/mL | [4] |

| Ethanolic Extract on MDA-MB-231 (Breast Cancer) | 37 µg/mL | [4] |

| Root EtOAc Fraction on Ca9-22 (Oral Cancer) | 51.8 µg/mL | [5] |

| Root BuOH Fraction on Ca9-22 (Oral Cancer) | 40.1 µg/mL | [5] |

Potential Neuroprotective Activity

Withania somnifera has a long history of use in traditional medicine for cognitive and neurological health. Modern research, primarily on whole-plant extracts, supports these traditional uses, although the specific role of this compound is yet to be fully elucidated. In vivo studies using animal models have shown that extracts of Withania somnifera can ameliorate behavioral deficits and oxidative stress, and modulate neurotransmitter levels.[6][7]

Signaling Pathways

The pharmacological effects of Withania somnifera are mediated through the modulation of various intracellular signaling pathways. While the direct impact of isolated this compound on these pathways is an area for further research, studies on the whole-plant extract and its other major constituents, like withaferin A, provide a framework for understanding its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Extracts of Withania somnifera have been shown to inhibit NF-κB activation, which may contribute to its anti-inflammatory effects.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes like inflammation, proliferation, and apoptosis. The pathway involves a series of protein kinases, including Raf, MEK, and ERK. Activation of this pathway can lead to the transcription of genes that regulate these cellular events. Withania somnifera extracts have been shown to modulate MAPK signaling, which may underlie some of its anticancer and anti-inflammatory properties.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its biological activities.

Isolation of this compound from Withania somnifera Roots

This protocol is adapted from methods for isolating alkaloids and other phytochemicals from Withania somnifera.[9]

Workflow Diagram

Protocol:

-

Extraction:

-

Column Chromatography:

-

A silica gel column is prepared using a suitable solvent system, such as toluene:chloroform:ethanol (4:3:3).[9]

-

The crude methanolic extract is loaded onto the column.

-

The column is eluted with the same solvent system, and fractions are collected.

-

-

Fraction Monitoring and Pooling:

-

The collected fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles corresponding to the expected Rf value of this compound are pooled together.

-

-

Purification and Characterization:

-

The pooled fractions are further concentrated.

-

The purity of the isolated compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

The structure of the isolated this compound is confirmed by spectroscopic methods including UV-Visible, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

-

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below is a generalized three-step synthesis.[2][3]

Workflow Diagram

Protocol:

-

Michael Addition: Commercially available aldehydes and 4-nitro-1-butanol are used as starting materials. The initial step involves a Michael addition of nitromethane to an acrylate.[2]

-

Borane Reduction: The resulting ester is then reduced using a borane reduction.[2]

-

1,3-Dipolar Cycloaddition: The key final step is a 1,3-dipolar cycloaddition carried out with trimethylsilyldiazomethane (TMSCHN₂) to form the pyrazole ring and complete the synthesis of this compound.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer, hemin, and the enzyme (COX-1 or COX-2).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to each well.

-

Inhibitor Addition: Add the test compound (this compound or its analogues) at various concentrations to the inhibitor wells.

-

Incubation: Incubate the plate for a short period at room temperature.

-

Substrate Addition: Add the colorimetric substrate and arachidonic acid to initiate the reaction.

-

Measurement: Monitor the absorbance at the appropriate wavelength (e.g., 590 nm) to measure the peroxidase activity.

-

Calculation: Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5]

Protocol:

-

Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a specific density and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Withania somnifera extract) and incubate for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

Future Directions

The study of this compound is a promising field within the broader research on Withania somnifera. While the traditional use of the plant suggests a wide range of biological activities, further research is needed to delineate the specific contributions of this compound. Key areas for future investigation include:

-

Isolation and Pharmacological Profiling: More studies are needed to isolate this compound in larger quantities to conduct comprehensive pharmacological profiling, including its anticancer, neuroprotective, and anti-inflammatory effects, independent of other withanolides.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: As demonstrated by the potent COX-2 inhibitory activity of its synthetic analogues, the this compound scaffold is a valuable template for medicinal chemistry efforts to develop novel therapeutic agents.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies using isolated this compound are necessary to establish its efficacy, safety profile, and pharmacokinetic properties.

Conclusion